molecular formula C11H15NO2 B2455512 (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine CAS No. 2248202-17-5

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine

Cat. No.: B2455512
CAS No.: 2248202-17-5
M. Wt: 193.246
InChI Key: YQWUBVZTDUGCPJ-QMMMGPOBSA-N
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Description

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a chiral amine building block featuring the 2,3-dihydro-1,4-benzodioxine scaffold, a privileged structure in medicinal chemistry known for its versatility in interacting with biological targets . This specific (R)-enantiomer is of particular interest for researching structure-activity relationships, as the precise configuration of chiral centers is a crucial determinant of pharmacological properties . The 1,4-benzodioxane core is present in compounds investigated for a range of therapeutic areas. For instance, structurally similar derivatives have been identified as potent inhibitors of Poly(ADP-ribose)polymerase 1 (PARP1), a key enzyme in DNA repair that is a validated target in oncology . Other research on N-substituted (2,3-dihydro-1,4-benzodioxin-2-yl)methylamine derivatives has shown promising activity as D2 antagonists and 5-HT1A partial agonists, positioning them as potential atypical antipsychotic agents with a low propensity for extrapyramidal side effects . This compound is intended for research and development use in hit-to-lead optimization, scaffold hopping, and probing novel biological mechanisms. The product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2R)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8H,5-7,12H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUBVZTDUGCPJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde precursor.

    Chiral Resolution: The enantiomeric purity can be enhanced through chiral resolution techniques such as crystallization with chiral acids or chromatography.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amino group or the benzodioxin ring, resulting in various reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of N-substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, especially those targeting specific receptors or enzymes.

Industry

Industrially, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine can be used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors or enzymes, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanamine: A structurally similar compound with a different side chain length.

    2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-2-amine: A compound with a different substitution pattern on the amine group.

Uniqueness

The uniqueness of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine lies in its specific chiral configuration and the presence of the benzodioxin ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

  • Chemical Formula : C11H15NO3
  • Molecular Weight : 211.25 g/mol
  • CAS Number : 491833-28-4

The compound is believed to interact with various biological targets, primarily through inhibition of enzymes related to neurodegenerative diseases. Specifically, it shows potential as an inhibitor of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in the treatment of conditions like Alzheimer's disease.

Enzyme Inhibition

Recent studies have demonstrated that (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine exhibits significant inhibitory effects on AChE:

  • Inhibition Potency : The IC50 values for AChE inhibition range from 0.28 µM to 0.91 µM depending on the specific assay conditions used .

Neuroprotective Effects

Research indicates that compounds with a benzodioxane structure can cross the blood-brain barrier (BBB), making them suitable candidates for neuroprotective therapies. In vitro studies have shown that this compound does not exhibit cytotoxicity at lower concentrations (below 12.5 µM) and lacks acute toxicity in animal models even at high doses (2500 mg/kg) .

Study 1: Dual Inhibitor Design

A study focused on designing hybrid compounds that include the benzodioxane moiety reported promising results in terms of dual-targeting capabilities against both AChE and MAOs. The synthesized compounds were evaluated for their ability to penetrate the BBB and showed significant enzyme inhibition, indicating their potential as therapeutic agents for neurodegenerative diseases .

Study 2: Molecular Docking Analysis

Molecular docking studies have provided insights into the binding interactions between (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine and target enzymes. The docking results align with experimental data, suggesting favorable binding modes that could explain the observed inhibitory activities .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 (µM)BBB PenetrationToxicity
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amineAChE0.28 - 0.91YesLow
Compound 3eAChE & MAO-B0.28 & 2.81YesNone at ≤12.5 µM
Compound 49MAO-B0.0029YesLow

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2R)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-amine, and how can enantiomeric purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (2R)-configuration. For example, chiral auxiliary-assisted alkylation of 2,3-dihydro-1,4-benzodioxin-5-carbaldehyde followed by reductive amination can yield the target compound. Enantiomeric purity can be optimized using high-performance liquid chromatography (HPLC) with chiral stationary phases or by employing enantioselective catalysts (e.g., Rhodium-BINAP complexes) . Reaction conditions (temperature, solvent polarity, and catalyst loading) should be systematically varied to maximize yield and enantiomeric excess (e.g., >99% ee).

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming the benzodioxin ring and amine group spatial arrangement. Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight. High-resolution mass spectrometry (HRMS) ensures accurate mass-to-charge ratio. For purity assessment, reverse-phase HPLC coupled with UV detection (λ = 254 nm) is recommended. Chiral HPLC columns (e.g., Chiralpak AD-H) verify enantiomeric purity .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound's stability under various physiological conditions (e.g., pH, temperature)?

  • Methodological Answer : Stability studies should simulate physiological environments:

  • pH Stability : Incubate the compound in buffer solutions (pH 2–9) at 37°C. Monitor degradation via HPLC at timed intervals (0, 24, 48 hours).
  • Thermal Stability : Expose the compound to temperatures ranging from 25°C to 60°C under inert atmospheres. Use differential scanning calorimetry (DSC) to detect phase transitions.
  • Oxidative Stress : Add hydrogen peroxide (0.3% w/v) to assess resistance to oxidation. Stability data should inform formulation strategies (e.g., lyophilization for labile compounds) .

Q. What strategies are recommended for resolving contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. To address this:

  • Pharmacokinetic Profiling : Measure plasma half-life (t½) and tissue distribution in rodent models using LC-MS/MS.
  • Metabolite Identification : Use hepatic microsomal assays to identify primary metabolites. Compare in vitro receptor binding affinity (e.g., Ki values via radioligand assays) with in vivo efficacy in behavioral models (e.g., forced swim test for antidepressant activity). Adjust dosing regimens or explore prodrug strategies to enhance bioavailability .

Q. What methodologies are employed to study the compound's interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-ketanserin for 5-HT2A receptors) to measure competitive displacement. Calculate IC50 and Ki values using nonlinear regression.
  • Functional Assays : Employ cAMP accumulation or calcium flux assays in transfected HEK293 cells to determine agonism/antagonism.
  • Molecular Docking : Perform homology modeling of target receptors (e.g., dopamine D2 receptor) using software like AutoDock Vina. Validate docking poses with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Key Considerations for Researchers

  • Stereochemical Integrity : Ensure chiral purity during scale-up by validating synthetic intermediates with polarimetry or circular dichroism (CD) spectroscopy .
  • Environmental Impact : Follow protocols from long-term ecological studies (e.g., Project INCHEMBIOL) to assess biodegradation and bioaccumulation potential .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent grade) and biological assay parameters (e.g., cell passage number) meticulously .

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